1,3-Benzothiazole-2,6-diamine dihydrochloride
Overview
Description
1,3-Benzothiazole-2,6-diamine, also known by its CAS Number 5407-51-2, is a compound with a molecular weight of 166.23 .
Synthesis Analysis
A degradation impurity associated with the degradation process of pramipexole was isolated during the stability study of pramipexole extended-release tablets . The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . An efficient and straightforward synthetic approach was developed to prepare the degradation impurity to confirm its proposed degradation pathway and structure .Molecular Structure Analysis
The InChI code for 1,3-Benzothiazole-2,6-diamine is 1S/C7H8N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,11H,8H2,(H2,9,10) . The structure of the impurity was identified and fully characterized using high-resolution mass spectrometry, IR, and NMR techniques .Chemical Reactions Analysis
The degradation impurity was found at a relative retention time of 0.88 with respect to pramipexole, using the pramipexole gradient HPLC-UV detection method described in the USP .Physical and Chemical Properties Analysis
1,3-Benzothiazole-2,6-diamine is a solid substance . It has a molecular weight of 165.22 and is stored at room temperature .Scientific Research Applications
Polyimide Synthesis and Properties
1,3-Benzothiazole-2,6-diamine dihydrochloride plays a role in the synthesis of novel polymers. Research demonstrates its use in creating imide-aryl ether benzothiazole copolymers, which exhibit notable mechanical properties and thermal stability. These materials show potential for applications requiring durability and resistance to high temperatures (Hedrick, 1992).
Biological Activity
Benzothiazole derivatives, including those related to this compound, have been studied for their biological activities. For instance, certain benzothiazole compounds demonstrate potent antibacterial and entomological activities (Chaudhary et al., 2011). This indicates the potential of benzothiazole derivatives in developing new therapeutic agents.
Nonlinear Optical Chromophores
Benzothiazole derivatives have been utilized in the synthesis of nonlinear optical chromophores. These substances, characterized by intense solvatochromic charge-transfer transitions, could be valuable in various device applications due to their nonlinearity and thermal stability (Costa et al., 2006).
Mechanism of Action
While the specific mechanism of action for 1,3-Benzothiazole-2,6-diamine dihydrochloride is not mentioned in the search results, it’s worth noting that pramipexole, a related compound, is a non-ergot dopamine agonist . It is used to treat the symptoms of Parkinson’s Disease (PD) and Restless Legs Syndrome (RLS) based on its ability to stimulate dopamine receptors in the striatum .
Safety and Hazards
Properties
IUPAC Name |
1,3-benzothiazole-2,6-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h1-3H,8H2,(H2,9,10);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCSNAYBQVVCAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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